Cas no 955774-00-2 (N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide)

N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide is a specialized diamide compound featuring a tetrahydroquinoline core linked to a p-tolyl group via an ethanediamide bridge. Its structural design confers potential advantages in applications requiring selective binding or modulation of biological targets, owing to the combination of aromatic and aliphatic moieties. The ethyl-substituted tetrahydroquinoline enhances lipophilicity, while the diamide linkage provides stability and conformational rigidity. This compound may serve as a valuable intermediate in pharmaceutical or agrochemical research, particularly in the development of receptor-targeted agents. Its well-defined molecular architecture allows for precise functionalization, making it a versatile building block in synthetic chemistry.
N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide structure
955774-00-2 structure
Product Name:N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide
CAS No:955774-00-2
MF:C22H27N3O2
MW:365.468685388565
CID:5815933
PubChem ID:16837501
Update Time:2025-10-19

N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methylphenyl)oxamide
    • F2271-0486
    • AKOS024635054
    • 955774-00-2
    • N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
    • N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide
    • VU0490676-1
    • N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide
    • Inchi: 1S/C22H27N3O2/c1-3-25-14-4-5-18-15-17(8-11-20(18)25)12-13-23-21(26)22(27)24-19-9-6-16(2)7-10-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,26)(H,24,27)
    • InChI Key: DUSSCTLDUAVLKP-UHFFFAOYSA-N
    • SMILES: C(NCCC1C=CC2=C(C=1)CCCN2CC)(=O)C(NC1=CC=C(C)C=C1)=O

Computed Properties

  • Exact Mass: 365.21032711g/mol
  • Monoisotopic Mass: 365.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 61.4Ų

N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide Pricemore >>

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Additional information on N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(4-methylphenyl)ethanediamide

Compound CAS No. 955774-00-2: N-2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl-N'-(4-Methylphenyl)Ethanediaamide

The compound with CAS No. 955774-00-2, named N-2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl-N'-(4-Methylphenyl)Ethanediaamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of ethanediamides, which are known for their versatility in forming hydrogen bonds and their ability to act as ligands in coordination chemistry. The structure of this compound is characterized by a tetrahydroquinoline ring system substituted with an ethyl group at position 6 and an ethylenediamide group at position 2. Additionally, the molecule features a 4-methylphenyl group attached to the nitrogen atom of the ethanediamide moiety.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery and development. The tetrahydroquinoline ring system is a common structural motif in many bioactive compounds due to its ability to interact with various biological targets, such as enzymes and receptors. The substitution pattern of this compound—specifically the presence of an ethyl group on the tetrahydroquinoline ring and a 4-methylphenyl group on the ethanediamide—suggests that it may exhibit unique pharmacological properties. These properties could include enhanced bioavailability, improved binding affinity to target proteins, or selective activity against specific biological pathways.

The synthesis of N-2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl-N'-(4-Methylphenyl)Ethanediaamide involves a multi-step process that typically begins with the preparation of the tetrahydroquinoline core. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of the ethanediamide group and the 4-methylphenyl substituent requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and stereochemical control have made it possible to synthesize such complex molecules with greater efficiency and precision.

From a chemical standpoint, this compound exhibits interesting physical and chemical properties. Its molecular weight is approximately 389 g/mol, and it has a melting point that falls within the range typical for organic compounds of similar complexity. The presence of multiple aromatic rings and nitrogen atoms contributes to its ability to form intermolecular hydrogen bonds, which can influence its solubility and stability under different conditions. These properties make it suitable for use in various chemical reactions, including those involving coordination chemistry or as a precursor for more complex molecules.

In terms of applications, N-2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl-N'-(4-Methylphenyl)Ethanediaamide has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for developing drugs targeting specific diseases such as cancer or neurodegenerative disorders. Its ability to act as a ligand in metalloenzyme inhibition has also been explored in recent studies. Additionally, this compound has potential applications in materials science, particularly in the development of novel materials for electronic or catalytic purposes.

Recent research has also focused on understanding the environmental impact and degradation pathways of this compound. Studies have shown that under certain conditions, it undergoes hydrolysis or oxidation reactions that lead to its breakdown into simpler compounds. This information is crucial for assessing its safety profile and ensuring its responsible use in industrial and pharmaceutical settings.

In conclusion, N-2-(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl-N'-(4-Methylphenyl)Ethanediaamide (CAS No. 955774-00-2) is a versatile organic compound with a wide range of potential applications across different fields. Its unique structure and functional groups make it an attractive candidate for further research and development. As new insights into its properties continue to emerge from ongoing studies, this compound is likely to play an increasingly important role in advancing both scientific knowledge and practical applications.

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